Pyridopyrimidine derivative 1

Description

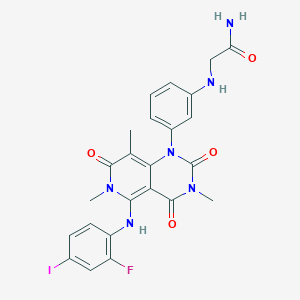

Propriétés

Formule moléculaire |

C24H22FIN6O4 |

|---|---|

Poids moléculaire |

604.4 g/mol |

Nom IUPAC |

2-[3-[5-(2-fluoro-4-iodoanilino)-3,6,8-trimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]anilino]acetamide |

InChI |

InChI=1S/C24H22FIN6O4/c1-12-20-19(21(30(2)22(12)34)29-17-8-7-13(26)9-16(17)25)23(35)31(3)24(36)32(20)15-6-4-5-14(10-15)28-11-18(27)33/h4-10,28-29H,11H2,1-3H3,(H2,27,33) |

Clé InChI |

KAVFKXKOUQPGQL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NCC(=O)N)C |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Components

The reaction involves four components:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Benzenesulfonyl acetonitrile (electron-deficient alkyne source)

-

1,1-Dimethylthio-2-nitroethylene (nitroethylene derivative)

-

1,3-Propanediamine (amine source)

Catalyzed by piperidine in ethanol under microwave irradiation .

Mechanistic Pathway

-

Initial Condensation : Aldehyde and benzenesulfonyl acetonitrile form a Schiff base intermediate.

-

Cycloaddition : The intermediate undergoes [4+2] cycloaddition with 1,1-dimethylthio-2-nitroethylene.

-

Amine Incorporation : 1,3-Propanediamine facilitates cyclization to form the pyridopyrimidine core.

Advantages

-

High Efficiency : Reactions complete in <30 minutes with 90–95% yields .

-

Broad Substrate Scope : Compatible with diverse aromatic aldehydes.

-

Sustainability : Uses microwave irradiation, reducing energy consumption.

Multistep Synthesis for Halogenated Derivatives

Patent CN110054626B outlines a method for synthesizing 2-chloro-5-methyl-6-bromo-8-cyclopentylpyridine[2,3-d]pyrimidine-8-hydrogen-7-ketone , a precursor to palbociclib.

Stepwise Synthesis

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Amidation Condensation | Dimethyl 3-methyl-2-pentenedioate, cyclopentylamine, DBU (catalyst), DMF solvent, 80–85°C (4 h) → 110–115°C (4 h) | 88.6% | 99.7% |

| Methylene Reagent Condensation | DMF-DMA, 110–115°C (5 h) | – | – |

| Urea Condensation | Urea, 80–85°C (5 h) | – | – |

| Chlorination | Phosphorus oxychloride, 120°C (4 h) | 93.2% | 99.8% |

| Bromination | Bromine source, optimized conditions | – | – |

Key Observations

-

Catalyst Role : DBU enhances reaction efficiency in amidation.

-

Solvent Impact : DMF and toluene are interchangeable, with DMF yielding higher purity.

-

Scalability : Avoids expensive trihalopyrimidines and palladium catalysts.

Hantzsch Dihydropyridine Cyclization

This approach, detailed in PMC6454219 , employs a three-component reaction for antidiarrheal agents.

Reaction Components

-

1,3-Indandione (cyclic diketone)

-

Aromatic aldehyde (e.g., 3-bromobenzaldehyde)

-

Primary amine (e.g., methylamine)

Optimized Conditions

-

Solvent : Acetic acid

-

Temperature : Reflux (100–110°C)

-

Catalyst : Piperidine or acetic acid

Biological Correlation

Derivatives like VI show 94% inhibition of cGMP accumulation in T834 cells and 69% reduction in forskolin-induced cAMP in Jurkat cells.

Green Synthesis Using Sodium Lauryl Sulfate (SDS)

Reported in E-Journal of Chemistry , this method leverages SDS as a surfactant in aqueous media.

Reaction Protocol

-

Components : Aromatic aldehyde, malononitrile, 6-amino-4-hydroxy-2-mercaptopyrimidine.

-

Conditions : SDS (catalyst), aqueous ethanol, 80–100°C.

-

Aromatization : Spontaneous cyclization without external dehydrating agents.

Benefits

-

Eco-Friendly : Avoids toxic organic solvents.

Condensation with Formic Acid and Halogenation

A method from Pharmascholars involves formic acid-mediated cyclization.

Synthesis of 5,7-Bis(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

-

Starting Material : 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile.

-

Formic Acid Reflux : 3 hours → cyclization to pyridopyrimidinone.

-

Chlorination : Phosphorus oxychloride yields 4-chloro derivative.

Functionalization

-

Hydrazinolysis : Converts chloro derivative to hydrazino intermediate.

-

Heterocyclization : Forms triazole, tetrazole, or triazine fused rings.

Comparative Analysis of Methods

| Method | Key Reagents | Yield Range | Reaction Time | Sustainability |

|---|---|---|---|---|

| Domino Reaction | Piperidine, ethanol | 90–95% | <30 min | High (microwave) |

| Multistep Halogenation | DBU, DMF-DMA | 83–93% | 12–24 h | Moderate |

| Hantzsch Cyclization | Acetic acid, piperidine | 70–85% | 4–6 h | Moderate |

| SDS-mediated | SDS, aqueous ethanol | 70–85% | 2–4 h | High |

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de pyridopyrimidine 1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Substitution : Les réactions de substitution peuvent être réalisées à l'aide d'agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent des cétones oxydées, des alcools réduits et des dérivés halogénés substitués .

4. Applications de la recherche scientifique

Le dérivé de pyridopyrimidine 1 présente une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Exhibe des activités biologiques significatives, notamment des effets antioxydants et cytotoxiques.

Médecine : Enquête sur son potentiel en tant qu'agent anticancéreux, en particulier pour cibler des kinases spécifiques.

Industrie : Appliqué comme catalyseurs redox dans divers procédés industriels.

5. Mécanisme d'action

Le mécanisme d'action du dérivé de pyridopyrimidine 1 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il agit comme un inhibiteur de kinase ciblant des membres de la famille des récepteurs du facteur de croissance épidermique . Le composé se lie aux régions extracellulaires du récepteur, stabilisant la formation de dimères actifs et activant les protéines tyrosine kinases .

Composés similaires :

- Pyrido[2,3-d]pyrimidines

- Pyrido[3,4-d]pyrimidines

- Pyrido[4,3-d]pyrimidines

- Pyrido[3,2-d]pyrimidines

Unicité : Le dérivé de pyridopyrimidine 1 est unique en raison de son motif de substitution spécifique et des activités biologiques qui en résultent. Comparé aux autres dérivés de pyridopyrimidine, il présente un degré de sélectivité et de puissance plus élevé dans l'inhibition de kinases spécifiques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Applications De Recherche Scientifique

Anticancer Applications

Pyridopyrimidine derivatives have shown promising anticancer activity across various cancer cell lines. Notably:

- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cell proliferation. For instance, certain pyridopyrimidine derivatives have been identified as selective inhibitors of the PIM-1 kinase, which is overexpressed in several cancers, including breast cancer. This inhibition can lead to apoptosis in cancer cells while sparing normal cells .

- Case Studies : A study demonstrated that a novel pyridopyrimidine derivative exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound was rationally designed to enhance lipophilicity and target specificity, resulting in improved therapeutic profiles compared to traditional chemotherapeutics .

Antiviral Properties

Pyridopyrimidine derivatives have also been explored for their antiviral potential:

- Zika and Dengue Viruses : Research indicates that certain pyridopyrimidine compounds exhibit effective inhibition of Zika Virus (ZIKV) and Dengue Virus (DENV-2), with EC50 values indicating potent antiviral activity . These compounds may disrupt viral replication mechanisms, providing a basis for developing new antiviral therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of pyridopyrimidine derivatives are notable:

- Inhibition Studies : Several derivatives have demonstrated significant anti-inflammatory activity, outperforming standard treatments like indomethacin in paw edema models. The presence of specific functional groups in these compounds enhances their efficacy against inflammation .

Inhibition of Cyclic Nucleotide Synthesis

Pyridopyrimidine derivatives are also being investigated for their role in inhibiting cyclic nucleotide synthesis:

- Therapeutic Potential : These compounds can inhibit the synthesis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial signaling molecules involved in various physiological processes. This inhibition has potential applications in treating conditions like diarrhea and irritable bowel syndrome .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridopyrimidine derivatives:

- Broad-spectrum Efficacy : Compounds derived from pyridopyrimidine structures exhibit antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. The incorporation of specific substituents has been shown to enhance their reactivity and effectiveness against these microorganisms .

Synthesis and Structure-Activity Relationship

The synthesis of pyridopyrimidine derivatives involves various chemical methodologies that can be tailored to enhance their biological activities:

- Design Strategies : Rational drug design approaches focus on modifying the molecular structure to optimize pharmacological properties. For instance, altering substituents on the pyridopyrimidine scaffold can significantly affect the compound's lipophilicity and bioavailability, impacting its therapeutic effectiveness .

Data Summary Table

Mécanisme D'action

The mechanism of action of pyridopyrimidine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor targeting members of the epidermal growth factor receptor family . The compound binds to the receptor’s extracellular regions, stabilizing the formation of active dimers and activating protein tyrosine kinases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridopyrimidine Derivatives

Structural and Functional Modifications

Pyridopyrimidine derivatives are structurally diverse, with variations in substituents and fused rings dictating their biological activity. Below is a comparative analysis of derivative 1 and key analogs:

Key Observations :

- Trifluoromethyl vs. Amino Groups: Derivative 1’s 4-trifluoromethyl group enhances membrane permeability compared to DDPP’s polar 2,4-diamino groups, which favor bacterial target binding .

- Oxadiazole vs. Urea Side Chains : The oxadiazole moiety in derivative 1 contributes to anticancer activity via π-π stacking with DNA, while DKS-2’s urea group enables hydrogen bonding with neuronal targets .

- Scaffold Rigidity : Compounds like 14c-14e retain activity despite halogen substitutions, indicating the pyridopyrimidine scaffold’s adaptability .

Pharmacological Profiles

| Parameter | Derivative 1 | DDPP | 14c-14e | IQM-95,333 |

|---|---|---|---|---|

| Target | Kinases/DNA | LigA | Biotin carboxylase | CCKA receptor |

| Selectivity | Moderate | 600–1000-fold | High (BC-specific) | >1000-fold (CCKA) |

| MIC/IC₅₀ | 5–10 μM | 64–128 μg/mL | <15 nM | Ki = 0.3 nM |

| In Vivo Efficacy | Not reported | Reduced thymidine incorporation in S. pneumoniae | Not reported | Anxiolytic in rodent models |

Q & A

Q. How can response surface methodology (RSM) optimize the synthesis of pyridopyrimidine derivatives?

RSM, combined with a Box-Behnken design (BBD), is a statistical approach to optimize reaction parameters (e.g., catalyst dose, temperature, reaction time) for maximizing yield and efficiency. For instance, Co-Ni@HCSs nanocatalysts were optimized using three variables at three levels (low, central, high), with Design-Expert software analyzing interactions between factors . This method reduces experimental runs while identifying synergistic effects, such as how catalyst loading interacts with temperature to influence reaction kinetics.

Q. What in vitro assays are used to evaluate the biological activity of pyridopyrimidine derivatives?

Standard cytotoxicity assays against cancer cell lines (e.g., HeLa, HepG-2, MCF-7) and normal cells (e.g., WI-38 fibroblasts) are employed to determine IC₅₀ values. For antimycobacterial activity, minimal inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv are used, with pyridopyrimidine derivatives like TB8 showing MIC values as low as 1 µg/mL (3.7 µM) . Enzyme inhibition assays (e.g., against dUTPase or efflux pumps) further elucidate mechanisms .

Q. How do pyridopyrimidine derivatives inhibit bacterial efflux pumps?

Structural studies reveal that derivatives like ABI-PP bind to the distal pocket of AcrB/MexB efflux pumps, hindering conformational changes required for substrate extrusion. X-ray crystallography shows these compounds occupy hydrophobic tunnels, mimicking natural substrates and disrupting pump rotation .

Advanced Research Questions

Q. What computational strategies enhance the design of pyridopyrimidine derivatives with improved target binding?

Combining QSAR modeling (using descriptors like logP and binding energy), molecular docking (e.g., FRIGATE algorithm for Mtb dUTPase), and molecular dynamics (MD) simulations predicts binding stability. For example, MD simulations of ABCG2 enzyme complexes revealed that hydrophobic interactions and binding energy correlate with inhibitory activity .

Q. How can peptide conjugation and nanoparticle delivery improve the therapeutic efficacy of pyridopyrimidine derivatives?

Conjugation to cell-penetrating peptides (e.g., TB820-peptide conjugates) or encapsulation in PLGA nanoparticles enhances cellular uptake and bioavailability. In guinea pig models, PLGA-encapsulated derivatives reduced Mtb load in lungs/liver without toxicity, demonstrating improved pharmacokinetics .

Q. What structural insights guide the development of dual-target inhibitors (e.g., EGFR/CDK4) based on pyridopyrimidine scaffolds?

X-ray crystallography and docking studies identify key interactions: pyridopyrimidine cores bind ATP pockets of kinases, while substituents (e.g., pyrazole groups) enhance selectivity. Compound 5 (IC₅₀: 5.91 µM for HepG-2) showed dual EGFR/CDK4 inhibition via hydrophobic and hydrogen-bonding interactions .

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from bioavailability or off-target effects. For example, pyridopyrimidines effective in vitro against E. coli-induced diarrhea required formulation optimization (e.g., salt forms for solubility) to achieve in vivo efficacy . Pharmacokinetic profiling (e.g., tissue distribution in guinea pigs) validates therapeutic potential .

Q. What role does X-ray crystallography play in understanding resistance mechanisms to pyridopyrimidine-based inhibitors?

Crystal structures of inhibitor-pump complexes (e.g., ABI-PP bound to MexB vs. AcrB) reveal subtle conformational differences in binding pockets, explaining species-specific resistance. Such data guide structural modifications to bypass resistance mutations .

Methodological Considerations

Q. How are structure-activity relationships (SARs) analyzed for pyridopyrimidine derivatives?

Systematic substitution at key positions (e.g., 2- and 4-positions) is coupled with biological testing. For example, replacing pyrrolidin-1-yl with bulkier groups in TB820 improved Mtb inhibition by 10-fold, highlighting steric and electronic effects on target binding .

Q. What validation steps ensure computational models accurately predict pyridopyrimidine activity?

QSAR models are validated via cross-testing (e.g., training vs. test datasets), while docking predictions are confirmed by in vitro assays. MD simulations are compared to crystallographic data to ensure binding pose stability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.